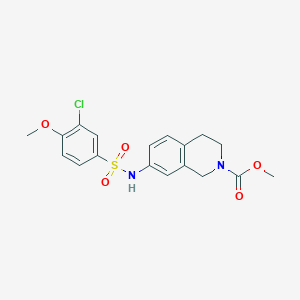

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic isoquinoline derivative characterized by a sulfonamido substituent at position 7 and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 7-[(3-chloro-4-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S/c1-25-17-6-5-15(10-16(17)19)27(23,24)20-14-4-3-12-7-8-21(18(22)26-2)11-13(12)9-14/h3-6,9-10,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSHMMXMNDHQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxybenzenesulfonamide and tetrahydroisoquinoline derivatives. The key steps in the synthesis may include:

Nucleophilic substitution: Introduction of the sulfonamide group to the tetrahydroisoquinoline core.

Esterification: Formation of the carboxylate ester group.

Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions and purification.

Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of specific groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core may also interact with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Tetrahydroisoquinoline Derivatives

Key Observations :

- Positional Isomerism : The target compound’s sulfonamido group at position 7 distinguishes it from analogs like compound 13, which features a 4-chlorobenzyl group at position 2 . This positional variation impacts molecular conformation and target binding.

- Functional Group Diversity : The sulfonamido moiety in the target compound may enhance hydrogen-bonding interactions compared to the tetrazolyl or chlorobenzyl groups in analogs .

- Ester Groups : Methyl esters (target compound) offer higher solubility in polar solvents than tert-butyl esters (compound 22), but tert-butyl groups may improve metabolic stability .

Key Observations :

- The target compound’s synthesis likely requires selective sulfonamidation, contrasting with alkylation (compound 13) or hydrogenation (compound 22) methods .

- Salt formation (e.g., hydrochloride in ) can enhance solubility but may alter pharmacokinetics compared to neutral esters.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Profiles

Key Observations :

- Sulfonamido vs. Chlorobenzyl : The sulfonamido group in the target compound may favor interactions with sulfonylurea receptors or enzymes, akin to herbicide analogs (e.g., metsulfuron methyl ). In contrast, the chlorobenzyl group in compound 13 aligns with TGR5 agonist design .

- Salt vs. Ester : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas methyl/tert-butyl esters balance lipophilicity for membrane permeability.

Biological Activity

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 451.9 g/mol. The structure features a tetrahydroisoquinoline core substituted with a sulfonamide group, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.9 g/mol |

| Solubility | Varies with solvent |

| Melting Point | Not available |

Antitumor Activity

Research indicates that compounds similar to methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibit significant antitumor effects. A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. It has been shown to inhibit protein kinases, particularly those involved in tumor growth and survival. This inhibition leads to reduced phosphorylation of key proteins that promote cancer cell proliferation.

Case Studies

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity at low concentrations.

- In Vivo Studies : Animal models treated with the compound demonstrated a significant reduction in tumor size compared to control groups. These studies support the potential use of this compound in cancer therapy.

Table 2: Summary of Biological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.